molecular formula C23H19BrN2O3S B2692208 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(4-bromophenyl)acetamide CAS No. 878060-70-9

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(4-bromophenyl)acetamide

Cat. No. B2692208
CAS RN: 878060-70-9
M. Wt: 483.38
InChI Key: ZXOOSMDJJKANBO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains an indole ring and a benzylsulfonyl group, which are common structures in many biologically active compounds . The presence of these groups suggests that this compound could have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indole ring, followed by the introduction of the benzylsulfonyl and 4-bromophenyl groups . The exact methods would depend on the specific reactions used and the starting materials available.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole ring, the benzylsulfonyl group, and the 4-bromophenyl group would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The indole ring, the benzylsulfonyl group, and the 4-bromophenyl group could all potentially participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Antimicrobial Properties

  • Synthesis and Antimicrobial Activities : Research has shown the development of various sulfonamide derivatives, including compounds structurally related to 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(4-bromophenyl)acetamide, with promising antimicrobial properties. These compounds have been effective against both bacterial and fungal strains, indicating their potential as antimicrobial agents (Fahim & Ismael, 2019); (Darwish et al., 2014).

Pharmacological Potential in Disease Treatment

  • Antimalarial and Antiviral Activities : Studies have demonstrated that sulfonamide compounds, similar to the mentioned acetamide derivative, exhibit significant antimalarial activity. Some of these compounds have been tested for their effectiveness against Plasmodium strains, the parasite responsible for malaria. Additionally, research indicates potential efficacy against COVID-19, highlighting their relevance in current pharmacological research (Fahim & Ismael, 2021).

Enzyme Inhibition and Potential Therapeutic Uses

  • Enzyme Inhibition Properties : Investigations into similar sulfonamide derivatives have shown that they can act as inhibitors for enzymes like α-glucosidase and acetylcholinesterase. These properties suggest potential therapeutic applications in diseases like diabetes and Alzheimer's (Abbasi et al., 2019).

Antitumor Activities

  • Tubulin Polymerization Inhibition in Cancer Treatment : Some studies have identified that compounds structurally related to 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(4-bromophenyl)acetamide act as tubulin polymerization inhibitors. This activity is crucial in the development of antimitotic agents used in cancer therapies. These compounds have shown effectiveness against various cancer cell lines, including multi-drug resistant strains (Liu et al., 2012).

Additional Biological Activities

  • Enzyme Inhibitory and Antimicrobial Applications : Further research into structurally similar compounds has shown diverse biological activities, including enzyme inhibition (such as acetylcholinesterase and lipoxygenase) and antimicrobial effects against a range of bacterial strains. These findings open up possibilities for the development of new therapeutic agents (Khalid et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the biological system in which it is used. It could potentially interact with various enzymes or receptors, depending on its structure .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, its chemical reactions, and its potential uses. This could include studies on its biological activity and potential applications in medicine or other fields .

properties

IUPAC Name

2-(3-benzylsulfonylindol-1-yl)-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O3S/c24-18-10-12-19(13-11-18)25-23(27)15-26-14-22(20-8-4-5-9-21(20)26)30(28,29)16-17-6-2-1-3-7-17/h1-14H,15-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOOSMDJJKANBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(4-bromophenyl)acetamide

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